molecular formula C19H15ClN2O5 B1218297 Hémioxazépam succinique CAS No. 4700-56-5

Hémioxazépam succinique

Numéro de catalogue: B1218297
Numéro CAS: 4700-56-5
Poids moléculaire: 386.8 g/mol
Clé InChI: UCUOKZUJHTYPJT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Oxazepam hemisuccinate is a chemical compound that belongs to the class of benzodiazepines. It is used as a sedative, anxiolytic, and muscle relaxant in medical applications. Oxazepam hemisuccinate is synthesized by reacting oxazepam with succinic anhydride.

Applications De Recherche Scientifique

Hydrolyse et énantiodiscrimination

L'hémioxazépam succinique a été utilisé dans des études impliquant l'hydrolyse et l'énantiodiscrimination . Dans ces études, des β-cyclodextrines méthylées partielle et exhaustivement ont été comparées dans l'hydrolyse et l'énantiodiscrimination du dérivé benzodiazépinique ®- ou (S)-hémioxazépam succinique (OXEMIS), en utilisant la spectroscopie de résonance magnétique nucléaire (RMN) comme outil d'investigation .

Interaction avec les β-cyclodextrines méthylées

Des recherches ont montré que l'this compound interagit différemment avec différents types de β-cyclodextrines méthylées . Par exemple, après 6 heures, (2-méthyl)-β-CD (MCD) a induit une hydrolyse de 11% d'OXEMIS, remarquablement inférieure à celle de la β-CD non dérivatisée (48%), tandis qu'aucune hydrolyse n'a été détectée en présence d'heptakis- (2,6-di-O-méthyl)-β-CD (DIMEB) ou d'heptakis- (2,3,6-tri-O-méthyl)-β-CD (TRIMEB) après 24 heures .

Enantioséparation

L'this compound a été utilisé dans des études impliquant l'énantioséparation . Le DIMEB a montré une plus grande capacité à différencier les énantiomères de l'OXEMIS par rapport au TRIMEB .

Complexes d'inclusion

Les deux énantiomères de l'OXEMIS ont subi une inclusion profonde de leur pendant phényle dans les cavités de cyclodextrines à partir de leurs bords les plus larges, mais des complexes plus serrés ont été formés par le DIMEB par rapport au TRIMEB .

Livraison de neurotransmetteurs

Il est intéressant de noter que la conjugaison de l'this compound (OXEMIS) avec la dopamine a amélioré la livraison du neurotransmetteur dans le cerveau et a renforcé la transmission GABAergique .

Colonne chromatographique pour HPLC

L'énantioséparation des hémioxazépam succinates de BDZ a été réalisée en utilisant une colonne chromatographique à base de cyclodextrines (CD) pour la HPLC .

Mécanisme D'action

Target of Action

Oxazepam hemisuccinate primarily targets the gamma-aminobutyric acid (GABA) receptors in the brain . These receptors are the main inhibitory neurotransmitter receptors in the mammalian brain .

Mode of Action

Like other benzodiazepines, oxazepam exerts its anxiolytic effects by potentiating the effect of GABA on GABA(A) receptors . Following activation by GABA, the GABA(A) receptors undergo a conformational change that allows the passage of chloride ions through the channel . This results in an inhibitory effect on neuron excitability .

Biochemical Pathways

The primary biochemical pathway affected by oxazepam is the GABAergic system . By enhancing the effect of GABA neurotransmitter, oxazepam increases the inhibitory postsynaptic potentials, thereby reducing the excitability of neurons .

Pharmacokinetics

Oxazepam is an intermediate-acting, 3-hydroxybenzodiazepine with a slow onset . It undergoes very little biotransformation following absorption, making it unlikely to participate in pharmacokinetic interactions . This feature is advantageous as compared to other benzodiazepines, and is likely owing in part to oxazepam’s relatively simple metabolism .

Result of Action

The result of oxazepam’s action is the management of anxiety disorders and the short-term relief of symptoms of anxiety . It may also be used in the management of alcohol withdrawal symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of oxazepam hemisuccinate. For instance, the presence of methylated β-cyclodextrins can affect the hydrolysis and enantiodiscrimination of oxazepam hemisuccinate . After 6 hours, MCD induced an 11% hydrolysis of OXEMIS, remarkably lower in comparison with underivatized β-CD (48%), whereas no hydrolysis was detected in the presence of DIMEB or TRIMEB after 24 hours .

Analyse Biochimique

Biochemical Properties

Oxazepam hemisuccinate plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter activity. It interacts with gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and reducing neuronal excitability . The compound binds to the GABA_A receptor, a ligand-gated ion channel, and acts as a positive allosteric modulator. This interaction increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a calming effect on the nervous system .

Cellular Effects

Oxazepam hemisuccinate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to enhance GABAergic transmission, which can affect the expression of genes involved in neurotransmission and synaptic plasticity . The compound also impacts cellular metabolism by modulating the activity of enzymes involved in the synthesis and degradation of neurotransmitters . Additionally, oxazepam hemisuccinate can alter cell signaling pathways, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, oxazepam hemisuccinate exerts its effects through binding interactions with the GABA_A receptor. The compound enhances the binding affinity of GABA to its receptor, increasing the inhibitory effects of GABAergic neurotransmission . This positive allosteric modulation results in increased chloride ion influx, hyperpolarization of the neuron, and reduced neuronal excitability . Furthermore, oxazepam hemisuccinate may influence the expression of genes involved in neurotransmitter synthesis and degradation, contributing to its overall pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oxazepam hemisuccinate have been observed to change over time. The compound exhibits stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that oxazepam hemisuccinate maintains its efficacy in modulating GABAergic transmission and reducing neuronal excitability . Prolonged exposure to the compound may lead to tolerance, necessitating higher doses to achieve the same therapeutic effects .

Dosage Effects in Animal Models

The effects of oxazepam hemisuccinate vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and sedative effects, while higher doses can lead to muscle relaxation and anticonvulsant activity . Excessive doses may result in adverse effects such as respiratory depression and motor impairment . Studies have also shown that the therapeutic window for oxazepam hemisuccinate is relatively narrow, requiring careful dose titration to avoid toxicity .

Metabolic Pathways

Oxazepam hemisuccinate is primarily metabolized in the liver through glucuronidation, a process that involves the conjugation of the compound with glucuronic acid . This metabolic pathway is facilitated by enzymes such as UDP-glucuronosyltransferases (UGTs), which convert oxazepam hemisuccinate into its glucuronide conjugates for excretion . The compound’s metabolism is relatively straightforward, with minimal involvement of cytochrome P450 enzymes, reducing the risk of drug-drug interactions .

Transport and Distribution

Within cells and tissues, oxazepam hemisuccinate is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, oxazepam hemisuccinate may interact with transport proteins such as albumin, which facilitate its distribution in the bloodstream . The compound’s distribution is influenced by its lipophilicity, enabling it to accumulate in lipid-rich tissues .

Subcellular Localization

Oxazepam hemisuccinate is primarily localized in the cytoplasm and the endoplasmic reticulum of cells . The compound’s subcellular localization is influenced by its lipophilic nature, allowing it to integrate into cellular membranes . Additionally, oxazepam hemisuccinate may undergo post-translational modifications that direct it to specific cellular compartments . These modifications can affect the compound’s activity and function, contributing to its overall pharmacological effects .

Propriétés

IUPAC Name

4-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O5/c20-12-6-7-14-13(10-12)17(11-4-2-1-3-5-11)22-19(18(26)21-14)27-16(25)9-8-15(23)24/h1-7,10,19H,8-9H2,(H,21,26)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUOKZUJHTYPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3693-18-3 (mono-hydrochloride salt)
Record name Oxazepam hemisuccinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004700565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70924562
Record name 4-[(7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4700-56-5, 123632-29-1
Record name Oxazepam succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4700-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazepam hemisuccinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004700565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-benzo-1,4-diazepin-3-yl) hydrogen succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.886
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXAZEPAM HEMISUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCE8700INN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxazepam hemisuccinate
Reactant of Route 2
Oxazepam hemisuccinate
Reactant of Route 3
Oxazepam hemisuccinate
Reactant of Route 4
Oxazepam hemisuccinate
Reactant of Route 5
Oxazepam hemisuccinate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Oxazepam hemisuccinate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.